2-Oleoyl-sn-glycero-3-fosfocolina

Descripción general

Descripción

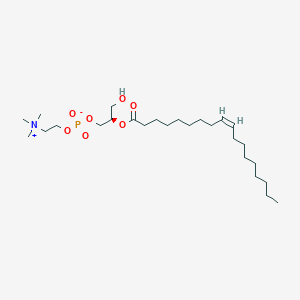

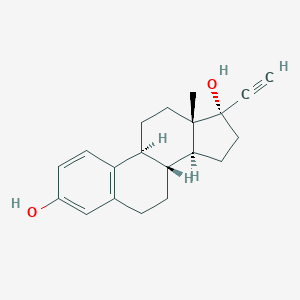

2-Oleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine, a type of phospholipid that is a major component of biological membranes. It is a diacylglycerol phospholipid, meaning it contains two fatty acid chains attached to a glycerol backbone. This compound is significant in biophysical experiments and is used to study various subjects such as lipid rafts and membrane dynamics .

Aplicaciones Científicas De Investigación

2-Oleoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

2-Oleoyl-sn-glycero-3-phosphocholine, also known as POPC, is a phosphatidylcholine and a diacylglycerol phospholipid . It is naturally present in eukaryotic cell membranes . It is a highly reactive molecule that can be isolated from fish tissue samples . It is also a parasympathomimetic acetylcholine precursor .

Mode of Action

POPC reduces air-liquid interface associated surface tension . It is effective in alleviating alveolar collapse and pulmonary edema . It rapidly delivers choline to the brain across the blood–brain barrier and is a biosynthetic precursor of the acetylcholine neurotransmitter .

Biochemical Pathways

POPC is involved in the NAD(P)H-dependent conversion of radioactive oleate into linoleate, indicating acyl-CoA: lysophosphatidylcholine acyltransferase and 1-acyl-2-oleoyl-sn-glycero-3-phosphocholine delta 12-desaturase (delta 12-desaturase) activity .

Pharmacokinetics

It is known that it rapidly delivers choline to the brain across the blood–brain barrier .

Result of Action

POPC is effective in alleviating alveolar collapse and pulmonary edema . It is also used in systems mimicking the cell membrane such as Nanodiscs .

Action Environment

POPC is typically considered one of the model lipids for biophysical experiments . It has been used to study various subjects such as lipid rafts

Análisis Bioquímico

Biochemical Properties

2-Oleoyl-sn-glycero-3-phosphocholine is a major component of eukaryotic cell membranes and is crucial for maintaining membrane fluidity under physiological conditions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is produced by the action of phospholipases, which hydrolyze one of the fatty acids .

Cellular Effects

The effects of 2-Oleoyl-sn-glycero-3-phosphocholine on cells are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce cellular effects via G-protein-dependent activation of adenylyl cyclase .

Molecular Mechanism

At the molecular level, 2-Oleoyl-sn-glycero-3-phosphocholine exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules and can influence enzyme inhibition or activation . Changes in gene expression are also associated with this compound .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2-Oleoyl-sn-glycero-3-phosphocholine can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of 2-Oleoyl-sn-glycero-3-phosphocholine can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

2-Oleoyl-sn-glycero-3-phosphocholine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, 2-Oleoyl-sn-glycero-3-phosphocholine is transported and distributed in specific ways. It interacts with transporters or binding proteins and can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of 2-Oleoyl-sn-glycero-3-phosphocholine and its effects on activity or function are significant. It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Oleoyl-sn-glycero-3-phosphocholine can be synthesized through a series of chemical reactions involving the esterification of glycerol with oleic acid and phosphocholine. The process typically involves the following steps:

Esterification: Glycerol is esterified with oleic acid in the presence of a catalyst such as sulfuric acid to form 2-oleoyl-glycerol.

Industrial Production Methods

Industrial production of 2-oleoyl-sn-glycero-3-phosphocholine involves similar chemical processes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .

Análisis De Reacciones Químicas

Types of Reactions

2-Oleoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Hydrolysis: It can be hydrolyzed by phospholipases to produce lysophosphatidylcholine and free fatty acids.

Common Reagents and Conditions

Major Products Formed

Comparación Con Compuestos Similares

Similar Compounds

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Similar in structure but with a palmitoyl group at the sn-1 position.

1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine: Contains a stearoyl group at the sn-1 position.

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine: The positions of the oleoyl and palmitoyl groups are reversed.

Uniqueness

2-Oleoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition and its role in mimicking mammalian phospholipid composition. This makes it particularly useful in studies of membrane dynamics and in the development of liposomal drug delivery systems .

Propiedades

IUPAC Name |

[(2R)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULIDBRAXVDKBU-PTGWMXDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647292 | |

| Record name | (2R)-3-Hydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22248-65-3 | |

| Record name | (2R)-3-Hydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LysoPC(0:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B138098.png)